An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a synthetically valuable organic compound that belongs to the family of arylboronic acid derivatives. These compounds are crucial building blocks in modern organic chemistry, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the dioxaborinane ring, a six-membered cyclic ester of boronic acid with 1,3-propanediol, offers a stable yet reactive moiety for these transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, with a comparative analysis to its more common pinacol ester analog.
Chemical and Physical Properties
Detailed experimental data for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is limited in publicly available literature, likely due to its less frequent use compared to its pinacol-protected counterpart. However, its fundamental properties can be established, and others can be estimated based on the well-characterized analog, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Table 1: Core Chemical Properties of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
| Property | Value | Source |
| IUPAC Name | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | - |
| CAS Number | 126747-13-5 | [1] |
| Molecular Formula | C₁₀H₁₁BO₄ | - |
| Molecular Weight | 206.01 g/mol | - |
Table 2: Comparative Physicochemical Properties
| Property | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid (Estimated) | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (Experimental) | Source |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [2][3] |
| Melting Point | Not available | 228 - 232 °C | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | Insoluble in water. | [3] |
| pKa | Not available | Not available | - |
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid involves the esterification of 4-carboxyphenylboronic acid with 1,3-propanediol. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.
Proposed Synthetic Protocol
Materials:
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4-Carboxyphenylboronic acid
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1,3-Propanediol
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Toluene or another suitable azeotroping solvent
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Dean-Stark apparatus
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Standard laboratory glassware
Procedure:
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To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-carboxyphenylboronic acid (1 equivalent) and a moderate excess of 1,3-propanediol (1.2-1.5 equivalents).
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Add a sufficient volume of toluene to suspend the reactants.
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Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC).
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Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration.
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If the product remains in solution, remove the toluene under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexane).
Spectral Data (Estimated)
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH (ortho to COOH) | ~8.0-8.2 (d) | ~130-132 |
| Aromatic CH (ortho to Boron) | ~7.8-8.0 (d) | ~135-137 |
| Carboxylic Acid OH | ~12.0-13.0 (br s) | - |
| Carboxylic Acid C=O | - | ~167-170 |
| Dioxaborinane O-CH₂ | ~4.1-4.3 (t) | ~62-64 |
| Dioxaborinane CH₂-CH₂-CH₂ | ~2.0-2.2 (quintet) | ~28-30 |
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1600-1620, 1450-1500 | Medium-Strong |
| B-O Stretch | 1300-1400 | Strong |
| C-O Stretch | 1000-1200 | Strong |
Applications in Research and Drug Development
Arylboronic acids and their esters are indispensable tools in modern synthetic chemistry, with significant applications in the pharmaceutical and materials science sectors.[4]
Suzuki-Miyaura Cross-Coupling
The primary application of compounds like 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic ester and an aryl or vinyl halide. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in many pharmaceutical agents.[5]
Other Potential Applications
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Building Block for Complex Molecules: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the incorporation of this boronic acid derivative into larger, more complex molecular scaffolds.
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Materials Science: Arylboronic acids are used in the synthesis of conjugated polymers and other advanced materials with interesting electronic and optical properties.
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Sensors: The boronic acid moiety can reversibly bind to diols, such as saccharides, which has led to the development of sensors for glucose and other biologically important molecules.
Safety and Handling
As with all laboratory chemicals, 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a valuable, albeit less common, arylboronic acid derivative. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a compound of interest for researchers in drug discovery and materials science. While detailed experimental data is sparse, its properties and reactivity can be reasonably inferred from its structure and comparison with more common analogs. The synthetic protocol outlined in this guide provides a practical approach to its preparation, enabling its use in a variety of research applications.
References
- 1. scispace.com [scispace.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
